Anagliptin

Description

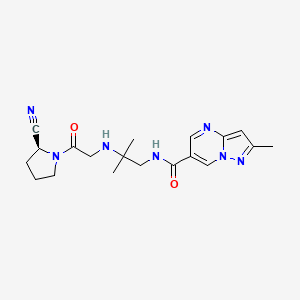

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXYBEHACFJIEL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045689 | |

| Record name | Anagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739366-20-2 | |

| Record name | Anagliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=739366-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0739366202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K726J96838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anagliptin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, anagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of anagliptin, along with relevant experimental protocols.

Chemical Structure and Identification

Anagliptin is a synthetic small molecule with a complex chemical structure. Its systematic IUPAC name is N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide.[1] The absolute configuration of the chiral center in the cyanopyrrolidine moiety has been confirmed as S.[4][5]

| Identifier | Value |

| IUPAC Name | N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide |

| SMILES | CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N |

| InChI Key | LDXYBEHACFJIEL-HNNXBMFYSA-N |

| CAS Number | 739366-20-2 |

| DrugBank ID | DB12417 |

| PubChem CID | 44513473 |

Physicochemical Properties

A summary of the key physicochemical properties of anagliptin is presented in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅N₇O₂ | [1] |

| Molecular Weight | 383.45 g/mol | [2] |

| Melting Point | 115 - 119 °C | [6] |

| pKa (Strongest Basic) | 8.29 | [7] |

| logP | -0.54 | [7] |

| Water Solubility | 0.179 mg/mL | [7] |

| Topological Polar Surface Area | 115 Ų | [2] |

Mechanism of Action and Signaling Pathway

Anagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake. By blocking DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP.

These elevated incretin levels then act on their respective receptors, primarily in the pancreas, to:

-

Stimulate glucose-dependent insulin secretion: This enhances the body's natural ability to lower blood glucose levels after a meal.

-

Suppress glucagon secretion: This reduces hepatic glucose production, further contributing to glycemic control.

The signaling pathway initiated by anagliptin's inhibition of DPP-4 is depicted in the following diagram.

References

- 1. Anagliptin - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]

- 3. What is the mechanism of Anagliptin? [synapse.patsnap.com]

- 4. Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Anagliptin CAS#: 739366-20-2 [amp.chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

Anagliptin Preclinical Trials: A Technical Overview of Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical trial data for anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The document focuses on the core quantitative data, detailed experimental protocols, and the underlying signaling pathways elucidated through preclinical research.

Quantitative Data Summary

The preclinical efficacy of anagliptin has been demonstrated in various animal models, with significant effects on lipid metabolism and pharmacokinetics. The following tables summarize the key quantitative findings.

Table 1: Efficacy of Anagliptin on Plasma Lipids in LDL Receptor-Deficient Mice

| Parameter | Control Group | Anagliptin-Treated Group (0.3% in diet) | Percentage Change | p-value |

| Total Cholesterol | - | - | ↓ 14% | < 0.01[1] |

| Triglycerides | - | - | ↓ 27% | < 0.01[1] |

| LDL Cholesterol | - | - | Significant Decrease | < 0.05[1] |

| VLDL Cholesterol | - | - | Significant Decrease | < 0.05[1] |

| SREBP-2 mRNA (hepatic, night) | - | - | ↓ 15% | < 0.05[1] |

| SREBP Activity (in vitro, HepG2 cells) | - | - | ↓ 21% | < 0.001[1] |

Table 2: Pharmacokinetic Parameters of Anagliptin in Rats and Dogs

| Parameter | Rats (Oral Dose) | Dogs (Oral Dose) |

| Absorption | ||

| Bioavailability | 38.1% - 85.5% (dose-dependent) | 70.4% |

| Distribution | ||

| High Concentration Tissues | Small intestine, kidney, liver | Small intestine, kidney, liver |

| Metabolism | ||

| Major Circulating Component | Unchanged Anagliptin | Unchanged Anagliptin |

| Major Metabolites | M1 (hydrolysis of cyano group), M6, M7 (oxidation-cleavage) | M1 (hydrolysis of cyano group), M6, M7 (oxidation-cleavage) |

| Excretion | ||

| Major Route of Elimination (IV dose) | Urinary (64.6%) | Urinary (66.2%) |

| Biliary Excretion (IV dose) | 25.2% | - |

| Unchanged Drug in Excreta (Oral dose) | ~50% | - |

| Renal Clearance (unbound, IV dose) | 91.7 ml/min/kg | - |

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of anagliptin.

Lipid-Lowering Efficacy in LDL Receptor-Deficient Mice

-

Animal Model: Male low-density lipoprotein receptor-deficient (LDLR-/-) mice were used as a model for hyperlipidemia.[1]

-

Acclimatization: Mice were housed under a 12-hour light/dark cycle and had ad libitum access to a standard chow diet and water.

-

Treatment Regimen: Anagliptin was mixed into the diet at a concentration of 0.3% and administered to the treatment group.[1] The control group received a standard diet. The duration of the treatment was not specified in the available literature.

-

Sample Collection: Blood samples were collected to analyze plasma lipid levels. Liver tissues were collected for gene expression analysis.

-

Lipoprotein Profile Analysis: Plasma lipoprotein profiles were analyzed using high-performance liquid chromatography (HPLC).[1] While the specific protocol used for anagliptin studies is not detailed, a general HPLC protocol for lipoprotein analysis involves separation based on particle size using a gel filtration column. The eluate is then mixed with enzymatic reagents for cholesterol and triglyceride quantification, and the chromatogram is used to determine the concentration of different lipoprotein subfractions.

-

Hepatic Gene Expression Analysis:

-

RNA Extraction: Total RNA was isolated from liver tissue.

-

Analysis Methods: DNA microarray and quantitative polymerase chain reaction (qPCR) were used to examine hepatic gene expression.[1]

-

qPCR General Protocol: A typical qPCR protocol involves reverse transcription of RNA to cDNA, followed by amplification with gene-specific primers. The expression levels of target genes, such as SREBP-2, are normalized to a stable reference gene (e.g., GAPDH, beta-actin).

-

-

In Vitro SREBP Transactivation Assay:

-

Cell Line: HepG2 cells, a human liver cancer cell line, were used.[1]

-

Methodology: A general protocol for a sterol regulatory element-binding protein (SREBP) transactivation assay involves co-transfecting cells with a reporter plasmid containing SREBP response elements linked to a reporter gene (e.g., luciferase) and an expression vector for SREBP. The cells are then treated with the test compound (anagliptin), and the reporter gene activity is measured to determine the effect on SREBP transcriptional activity.

-

Pharmacokinetic Studies in Rats and Dogs

-

Animal Models: Male Sprague-Dawley rats and male beagle dogs were used.

-

Drug Administration:

-

Intravenous (IV): Anagliptin was administered via the tail vein in rats.

-

Oral (PO): Anagliptin was administered by oral gavage to rats. The vehicle used was not specified.

-

-

Sample Collection: Blood samples were collected at various time points post-dosing to determine the plasma concentration of anagliptin and its metabolites. Urine and feces were collected to assess excretion pathways.

-

Analytical Method: The concentration of anagliptin and its metabolites in plasma, urine, and feces was determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for pharmacokinetic studies.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the preclinical assessment of anagliptin.

Anagliptin's Mechanism of Action on Lipid Metabolism

Caption: Anagliptin's signaling cascade leading to reduced plasma lipids.

Experimental Workflow for Lipid-Lowering Efficacy Study

References

Anagliptin's Modulation of Incretin Hormones GLP-1 and GIP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Anagliptin and the Incretin System

The incretin effect, a phenomenon characterized by an enhanced insulin response to oral glucose administration compared to an equivalent intravenous glucose infusion, is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1] These hormones are secreted by enteroendocrine cells in response to nutrient intake and are crucial for maintaining glucose homeostasis. However, their biological activity is short-lived due to rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]

Anagliptin is a potent and selective inhibitor of the DPP-4 enzyme. By blocking DPP-4, anagliptin prevents the degradation of active GLP-1 and GIP, thereby increasing their plasma concentrations and prolonging their insulinotropic and other glucoregulatory effects.[3]

Anagliptin's Mechanism of Action on GLP-1 and GIP Levels

As a DPP-4 inhibitor, anagliptin's primary pharmacodynamic effect is the elevation of active GLP-1 and GIP levels. This leads to a cascade of downstream effects beneficial for glycemic control.

-

Increased Active GLP-1 and GIP: By inhibiting DPP-4, anagliptin leads to a significant increase in the plasma concentrations of the active forms of GLP-1 and GIP. Studies on other DPP-4 inhibitors, such as linagliptin, have demonstrated a significant increase in intact (active) GLP-1 and GIP levels following treatment.[4]

-

Enhanced Insulin Secretion: The elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

-

Suppressed Glucagon Secretion: Increased active GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state, thereby reducing hepatic glucose production.

The signaling pathway for this mechanism is illustrated below.

Quantitative Data on Anagliptin's Effects on GLP-1 and GIP Levels

A thorough review of published clinical trial data did not yield specific quantitative tables detailing the baseline and post-treatment levels of both active and total GLP-1 and GIP following anagliptin administration. However, based on the established mechanism of action for DPP-4 inhibitors, the expected outcomes are a significant increase in the active forms of these hormones.

For illustrative purposes, the table below provides a template of how such data would be presented, based on findings for other DPP-4 inhibitors.

| Hormone | Treatment Group | Baseline (pmol/L) | Post-Treatment (pmol/L) | Change from Baseline (pmol/L) | p-value vs. Placebo |

| Active GLP-1 | Anagliptin | Data not available | Data not available | Data not available | Data not available |

| Placebo | Data not available | Data not available | Data not available | ||

| Total GLP-1 | Anagliptin | Data not available | Data not available | Data not available | Data not available |

| Placebo | Data not available | Data not available | Data not available | ||

| Active GIP | Anagliptin | Data not available | Data not available | Data not available | Data not available |

| Placebo | Data not available | Data not available | Data not available | ||

| Total GIP | Anagliptin | Data not available | Data not available | Data not available | Data not available |

| Placebo | Data not available | Data not available | Data not available |

Note: This table is a template and does not contain actual data from anagliptin clinical trials as it was not available in the searched literature.

Experimental Protocols for Incretin Hormone Measurement

While specific protocols from anagliptin clinical trials are not publicly detailed, a standardized methodology for measuring incretin hormones has been established. The following is a general protocol based on guidelines from organizations like The Japan Diabetes Society.[5]

4.1. Blood Sample Collection and Processing

-

Blood Collection: Blood samples should be drawn into chilled tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin, or a commercially available inhibitor cocktail) to prevent ex vivo degradation of active GLP-1 and GIP.[6][7] EDTA is the recommended anticoagulant.

-

Immediate Cooling: Samples must be placed on ice immediately after collection.

-

Centrifugation: Within 30 minutes of collection, the blood samples should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

-

Plasma Storage: The resulting plasma should be stored at -80°C until analysis to ensure the stability of the incretin hormones.

4.2. Hormone Level Analysis

-

Assay Method: Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantification of both active and total GLP-1 and GIP.[3] These assays should be highly specific and sensitive.

-

Sample Preparation for Active Hormones: For the measurement of active GLP-1 and GIP, plasma samples typically require an extraction step (e.g., ethanol or solid-phase extraction) prior to analysis to remove interfering substances.[5]

-

Sample Preparation for Total Hormones: Measurement of total GLP-1 and GIP (active hormone plus its inactive metabolite) may not require a plasma extraction step.[5]

-

Quality Control: It is essential to report the specifics of the assay used, including antibody specificity, recovery rate, and the intra- and inter-assay coefficients of variation (CV).[5]

The general workflow for such an experiment is depicted below.

Conclusion

Anagliptin, through its potent and selective inhibition of DPP-4, is expected to significantly increase the plasma concentrations of active GLP-1 and GIP. This action enhances the natural incretin-mediated regulation of glucose homeostasis, making it an effective therapeutic agent for type 2 diabetes. While specific, detailed quantitative data on these hormonal changes from dedicated anagliptin clinical trials are not widely published, the well-understood mechanism of the DPP-4 inhibitor class provides a strong basis for its clinical efficacy. Future research and publication of detailed pharmacodynamic studies will be invaluable in further elucidating the precise quantitative impact of anagliptin on the full spectrum of incretin hormones.

References

- 1. Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon-Like Peptide 1: A Predictor of Type 2 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute effects of linagliptin on intact and total glucagon-like peptide-1 and gastric inhibitory polypeptide levels in insulin-dependent type 2 diabetes patients with and without moderate renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guideline for Incretin Measurement | The Japan Diabetes Society [jds.or.jp]

- 6. Inter- and intra-individual variability of active glucagon-like peptide 1 among healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Anagliptin: A Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated notable anti-inflammatory properties beyond its primary glucose-lowering effects. This technical guide synthesizes the current preclinical and clinical evidence detailing the role of anagliptin in mitigating inflammatory processes. A growing body of research indicates that anagliptin exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome pathways. This document provides a comprehensive overview of the quantitative data from pertinent studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and inflammatory disease.

Introduction

Chronic low-grade inflammation is a critical factor in the pathogenesis of various diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein with enzymatic activity that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). Beyond its role in glucose homeostasis, DPP-4 is expressed on the surface of various immune cells and is involved in inflammatory responses. Anagliptin, as a DPP-4 inhibitor, not only enhances incretin signaling but also exhibits direct anti-inflammatory effects. This guide explores the mechanisms through which anagliptin attenuates inflammation, supported by quantitative data and detailed experimental methodologies.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of anagliptin has been quantified in several preclinical models. The following tables summarize the key findings from these studies.

Table 1: Effect of Anagliptin on Atherosclerosis and Macrophage Infiltration in Cholesterol-Fed Rabbits

| Parameter | Control Group (Cholesterol Diet) | Anagliptin-Treated Group (Cholesterol Diet + Anagliptin) | Percentage Reduction | Citation |

| Aortic Atherosclerotic Lesion Ratio | 18 ± 3% | 9 ± 2% | 50% | [1] |

| Coronary Artery Intima-Media Area | Enlarged | Attenuated by 43% | 43% | [1] |

| Macrophage-Positive Area in Coronary Arteries | - | Suppressed by 75% | 75% | [1] |

| α-Smooth Muscle Actin-Positive Area in Coronary Arteries | - | Suppressed by 66% | 66% | [1] |

Table 2: Effect of Anagliptin on Pro-Inflammatory Cytokine Expression

| Experimental Model | Inflammatory Stimulus | Cytokine | Treatment | Result | Citation |

| Human Pulmonary Microvascular Endothelial Cells (HPMVECs) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6, CCL2 | Anagliptin (50 and 100 µM) | Significant decrease in mRNA expression | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | IL-1β, IL-18 | Anagliptin | Significantly abolished maturation | |

| Human Vascular Smooth Muscle Cells (hVSMCs) | Interleukin-1β (IL-1β) | TNF-α, IL-6, MCP-1 | Anagliptin (2.5 and 5 µM) | Significant suppression of secretion |

Table 3: Clinical Data on Anagliptin and Inflammatory Markers (REASON Trial Sub-Analysis)

| Inflammatory Marker | Anagliptin Group (n=177) | Sitagliptin Group (n=176) | Outcome | Citation |

| High-sensitivity C-reactive protein (hs-CRP) | No significant change from baseline | No significant change from baseline | No significant difference between groups | [2][3][4] |

| White Blood Cells (WBC) | No significant change from baseline | No significant change from baseline | No significant difference between groups | [2][3][4] |

| Interleukin-6 (IL-6) | No significant change from baseline | No significant change from baseline | No significant difference between groups | [2][3][4] |

Key Signaling Pathways in Anagliptin's Anti-Inflammatory Action

Anagliptin's anti-inflammatory effects are primarily mediated through the inhibition of two major signaling pathways: the NF-κB pathway and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes. In inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.

-

Mechanism of Anagliptin's Action: Anagliptin has been shown to suppress the activation of the NF-κB pathway. In human pulmonary microvascular endothelial cells stimulated with LPS, anagliptin treatment led to a decrease in the nuclear translocation of the p65 subunit and a reduction in the phosphorylation of IκBα. This inhibition of NF-κB activation results in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

References

- 1. Anagliptin, a dipeptidyl peptidase-4 inhibitor, decreases macrophage infiltration and suppresses atherosclerosis in aortic and coronary arteries in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DPP-4 Inhibitors Repress NLRP3 Inflammasome and Interleukin-1beta via GLP-1 Receptor in Macrophages Through Protein Kinase C Pathway | Semantic Scholar [semanticscholar.org]

- 3. DPP4/CD32b/NF-κB Circuit: A Novel Druggable Target for Inhibiting CRP-Driven Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of DPP-4 Inhibitors on Interleukin Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Anagliptin In Vivo Experimental Design for Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy and mechanism of action of anagliptin in rodent models. Detailed protocols for key assays are included, along with data presentation guidelines and visualizations of relevant biological pathways.

I. Introduction to Anagliptin

Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By blocking the DPP-4 enzyme, anagliptin prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control.[1] Beyond its effects on glucose metabolism, anagliptin has been shown to exert beneficial effects on lipid profiles.[1][2]

II. Recommended Rodent Models

The selection of an appropriate rodent model is critical for investigating the specific effects of anagliptin. Commonly used models include:

-

Streptozotocin (STZ)-induced diabetic models: These models are created by administering STZ, a chemical toxic to pancreatic beta cells, to induce a state of hyperglycemia. They are useful for studying the effects of anagliptin on beta-cell function and regeneration.

-

Diet-induced obesity (DIO) models: Mice or rats fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, mimicking key features of human type 2 diabetes. These models are ideal for evaluating the impact of anagliptin on insulin sensitivity and lipid metabolism.

-

Genetically modified models:

-

Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice exhibit hypercholesterolemia and are valuable for studying the lipid-lowering effects of anagliptin.[2]

-

Endothelium-specific Irs2-knockout (ETIrs2KO) mice: These mice display skeletal muscle insulin resistance and are useful for investigating the effects of anagliptin on insulin signaling and glucose uptake in peripheral tissues.

-

III. Experimental Design Considerations

A well-structured experimental design is essential for obtaining robust and reproducible data. Key considerations include:

-

Animal characteristics: Specify the species, strain, sex, and age of the rodents.

-

Group allocation: Randomly assign animals to treatment and control groups. A typical design includes a vehicle control group, an anagliptin-treated group, and potentially a positive control group (e.g., another anti-diabetic agent).

-

Dosage and administration: A common and effective dose of anagliptin is 0.3% mixed in the diet.[2] The duration of treatment should be clearly defined based on the study objectives.

-

Housing and diet: Maintain animals in a controlled environment with a standard light-dark cycle. The type of diet (e.g., standard chow, high-fat diet) should be consistent within the experiment.

-

Endpoints: Clearly define the primary and secondary outcome measures, which may include parameters related to glycemic control, insulin sensitivity, beta-cell function, and lipid metabolism.

IV. Key Experimental Protocols

A. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the body to clear a glucose load and is a primary method for evaluating improvements in glucose tolerance.

Protocol:

-

Fasting: Fast mice for 4-6 hours (or overnight for 16-18 hours) with free access to water.[3]

-

Baseline Blood Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.

-

Glucose Administration: Administer a sterile glucose solution (typically 1-2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes after glucose administration and measure blood glucose levels.[3]

-

(Optional) Insulin Measurement: At each time point, a larger blood sample can be collected in EDTA-coated tubes for subsequent measurement of plasma insulin levels by ELISA.

B. Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity.

Protocol:

-

Fasting: Fast mice for 4-6 hours with free access to water.[4]

-

Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail vein blood sample.

-

Insulin Administration: Inject human regular insulin (typically 0.75-1.0 U/kg body weight) intraperitoneally (IP).[2]

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes after insulin injection.[2]

C. Assessment of Pancreatic Beta-Cell Mass and Proliferation

This protocol is used to quantify changes in beta-cell mass and the rate of beta-cell proliferation in response to anagliptin treatment.

Protocol:

-

Proliferation Marker Administration: For proliferation studies, administer a proliferation marker such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2´-deoxyuridine (EdU) to the animals prior to sacrifice. This is typically done via IP injection or in the drinking water.

-

Pancreas Collection and Fixation: Euthanize the animal and carefully dissect the entire pancreas. Fix the tissue in 4% paraformaldehyde.

-

Tissue Processing and Sectioning: Process the fixed pancreas for paraffin embedding and cut thin sections (e.g., 5 µm).

-

Immunohistochemistry/Immunofluorescence:

-

Stain sections with antibodies against insulin to identify beta cells.

-

For proliferation analysis, co-stain with an antibody against the proliferation marker (e.g., anti-BrdU) or a marker of cell division (e.g., anti-Ki67).

-

-

Image Acquisition: Capture high-resolution images of the stained pancreatic sections using a slide scanner or microscope.

-

Quantification:

-

Beta-cell mass: Use image analysis software to measure the total pancreatic area and the insulin-positive area in multiple sections throughout the pancreas. Beta-cell mass is calculated as the ratio of the insulin-positive area to the total pancreatic area, multiplied by the pancreatic weight.

-

Beta-cell proliferation: Count the number of insulin-positive cells that are also positive for the proliferation marker. The proliferation rate is expressed as the percentage of double-positive cells among the total number of insulin-positive cells counted.

-

V. Data Presentation

Summarize all quantitative data in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of Anagliptin on Glycemic Control in a Rodent Model of Type 2 Diabetes

| Parameter | Vehicle Control | Anagliptin (0.3% in diet) | p-value |

| Fasting Blood Glucose (mg/dL) | |||

| Baseline | |||

| Week 8 | |||

| OGTT (AUC - mg/dL*min) | |||

| Baseline | |||

| Week 8 | |||

| ITT (% decrease from baseline) | |||

| 15 min | |||

| 30 min | |||

| 60 min | |||

| HbA1c (%) | |||

| Baseline | |||

| Week 8 |

Table 2: Effect of Anagliptin on Pancreatic Beta-Cell Parameters

| Parameter | Vehicle Control | Anagliptin (0.3% in diet) | p-value |

| Beta-Cell Mass (mg) | |||

| Beta-Cell Area (% of total pancreatic area) | |||

| Beta-Cell Proliferation (% of BrdU+ beta-cells) | |||

| Serum Insulin (ng/mL) | |||

| Serum Glucagon (pg/mL) |

Table 3: Effect of Anagliptin on Lipid Profile in LDLR-/- Mice

| Parameter | Vehicle Control | Anagliptin (0.3% in diet) | % Change | p-value |

| Total Cholesterol (mg/dL) | ||||

| Triglycerides (mg/dL) | ||||

| LDL-Cholesterol (mg/dL) | ||||

| VLDL-Cholesterol (mg/dL) |

Note: The data in these tables should be populated with the mean ± SEM or SD from the experimental results.

VI. Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by anagliptin.

References

- 1. Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, anagliptin, in low-density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of lipid‐lowering action of the dipeptidyl peptidase‐4 inhibitor, anagliptin, in low‐density lipoprotein receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of area under the curve in various models of diabetic rats receiving chronic medication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: In situ Quantification of Pancreatic Beta-cell Mass in Mice [app.jove.com]

Troubleshooting & Optimization

Anagliptin solubility issues in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting solubility issues related to anagliptin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of anagliptin?

There are conflicting reports regarding the precise aqueous solubility of anagliptin. Some sources describe it as "very soluble in water," while others provide specific but varied values, such as 0.179 mg/mL and 0.25 mg/mL.[1] Another commercial source indicates a solubility of 20 mg/mL in water. This variability may be attributable to differences in the crystal structure of the anagliptin used, as well as the specific experimental conditions.[2]

Q2: How does pH influence the solubility of anagliptin?

Q3: What is the pKa of anagliptin?

The specific pKa value for anagliptin is not consistently reported in publicly available literature. However, for a similar DPP-4 inhibitor, alogliptin, a strongest basic pKa of 9.47 has been reported.[3] This suggests that anagliptin likely has a basic functional group that becomes protonated at lower pH, contributing to its increased solubility in acidic conditions.

Q4: Can the solid form of anagliptin affect its solubility?

Yes, the solid-state properties, including the crystal form (polymorphism), can significantly impact the solubility of an active pharmaceutical ingredient like anagliptin. Different crystal lattices have different energies, which can affect the ease with which the molecule dissolves. One study attributes the favorable property of high water solubility of anagliptin to its unique crystal structure.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of anagliptin aqueous solutions.

Problem 1: Anagliptin powder is not dissolving completely in my aqueous buffer.

-

Possible Cause 1: pH of the solution.

-

Explanation: Anagliptin is more soluble in acidic conditions. If your buffer has a neutral or alkaline pH, you may be experiencing the limits of its solubility.

-

Solution: Consider lowering the pH of your buffer. A stepwise decrease in pH while monitoring for dissolution can help identify a suitable pH range for your desired concentration.

-

-

Possible Cause 2: Concentration exceeds solubility limit.

-

Explanation: The concentration you are trying to achieve may be higher than the intrinsic solubility of anagliptin in your chosen aqueous system.

-

Solution: Refer to the solubility data table below. You may need to lower the target concentration or explore the use of co-solvents.

-

-

Possible Cause 3: Slow dissolution kinetics.

-

Explanation: The dissolution process may be slow.

-

Solution: Gentle heating and/or sonication can help to accelerate the dissolution process. However, be cautious about potential degradation of the compound with excessive heat.

-

Problem 2: My anagliptin solution is clear initially but forms a precipitate over time.

-

Possible Cause 1: pH shift.

-

Explanation: The pH of your solution may have changed over time, for example, due to the absorption of atmospheric CO2, which can lower the pH of unbuffered solutions. For a basic compound like anagliptin, a significant pH shift in either direction can cause it to precipitate if the solution is near saturation.

-

Solution: Ensure your solution is adequately buffered to maintain a stable pH. Storing solutions in tightly sealed containers can minimize CO2 absorption.

-

-

Possible Cause 2: Temperature change.

-

Explanation: Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, the solubility may decrease, leading to precipitation.

-

Solution: Store the anagliptin solution at the temperature at which it was prepared and determined to be stable. If it must be stored at a lower temperature, you may need to work with a lower concentration.

-

-

Possible Cause 3: Evaporation of solvent.

-

Explanation: Over time, especially in unsealed containers, the solvent can evaporate, increasing the concentration of anagliptin and potentially exceeding its solubility limit.

-

Solution: Use tightly sealed containers for storage and minimize the headspace above the solution.

-

Quantitative Solubility Data

While a comprehensive pH-solubility profile for anagliptin is not available, the following table summarizes the reported solubility values. For illustrative purposes, pH-dependent solubility data for other "gliptin" class drugs are also included to demonstrate the general trend of increased solubility in acidic conditions.

| Compound | Medium | pH | Temperature (°C) | Solubility |

| Anagliptin | Water | Not Specified | Not Specified | 0.179 mg/mL |

| Anagliptin | Water | Not Specified | Not Specified | 0.25 mg/mL[1] |

| Anagliptin | Water | Not Specified | Not Specified | 20 mg/mL |

| Alogliptin | PBS | 7.2 | Not Specified | ~10 mg/mL[2] |

| Sitagliptin | Water | 4.5 | 25 | 69.5 mg/mL[4] |

| Sitagliptin | 0.01 M HCl | ~2 | 25 | 68.1 mg/mL[4] |

| Sitagliptin | Phosphate Buffer | 6.8 | Not Specified | 5.56 mg/mL[4] |

| Linagliptin | Water | Not Specified | Not Specified | Insoluble[5] |

| Linagliptin | 0.1 N HCl | ~1.2 | Not Specified | Highly Soluble[5] |

| Linagliptin | Phosphate Buffer | 6.8 | Not Specified | Insoluble[5] |

Note: Data for sitagliptin and linagliptin are provided for illustrative purposes to show pH-dependent solubility trends in this class of compounds.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is a standard method for determining the equilibrium solubility of a compound.

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).

-

Addition of Compound: Add an excess amount of anagliptin powder to a vial containing a known volume of the selected buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a supernatant aliquot, ensuring no solid particles are transferred. It is recommended to filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with an appropriate solvent (mobile phase for HPLC is ideal) to a concentration within the calibrated range of the analytical method.

-

Analysis: Determine the concentration of anagliptin in the diluted samples using a validated analytical method, such as HPLC-UV.

Protocol 2: HPLC-UV Method for Anagliptin Quantification

This is a general HPLC method that can be adapted and validated for the quantification of anagliptin in solubility samples.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for this class of compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted to 4 with phosphoric acid) and an organic solvent like methanol or acetonitrile. A common starting ratio is 70:30 (aqueous:organic).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 220 nm.

-

Injection Volume: 20 µL.

-

Standard Curve Preparation: Prepare a series of anagliptin standards of known concentrations in the mobile phase.

-

Analysis: Inject the standards to generate a calibration curve. Then, inject the diluted samples from the solubility experiment and determine their concentrations by interpolating from the calibration curve.

Visual Guides

Caption: Workflow for the Shake-Flask Solubility Assay. Max Width: 760px.

Caption: Factors Influencing Anagliptin's Aqueous Solubility. Max Width: 760px.

References

Technical Support Center: Optimizing Anagliptin Concentration for In Vitro Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anagliptin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of Anagliptin?

Anagliptin is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1] In vitro, Anagliptin binds to the S1 subsite of DPP-4 through non-covalent interactions, effectively blocking its enzymatic activity. This inhibition prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Q2: What is a typical starting concentration range for Anagliptin in cell-based assays?

Based on published studies, a common starting concentration range for Anagliptin in various cell-based assays is between 1 µM and 100 µM.[2][3] The optimal concentration will depend on the specific cell type, assay duration, and the endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve and store Anagliptin for in vitro use?

Anagliptin can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: Is Anagliptin expected to be cytotoxic to cells in culture?

Studies on Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Microvascular Endothelial Cells (HPMVECs) have shown that Anagliptin is not cytotoxic at concentrations up to 100 µM when incubated for 24 hours.[2][3] However, it is always best practice to perform a cell viability assay (e.g., MTT, LDH) to confirm the lack of cytotoxicity in your specific cell line and experimental conditions.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or low inhibitory effect on DPP-4 activity | - Incorrect Anagliptin concentration: The concentration may be too low for the amount of enzyme used in the assay. - Degraded Anagliptin: Improper storage or handling may have led to the degradation of the compound. - Assay conditions: The pH, temperature, or substrate concentration of the assay may not be optimal. | - Perform a dose-response curve to determine the IC50 in your assay system. The reported IC50 for Anagliptin is approximately 3.8 nM.[1] - Prepare a fresh stock solution of Anagliptin from a reliable source. - Ensure that the assay buffer and conditions are consistent with established protocols for DPP-4 activity measurement. |

| High background signal in fluorescence-based assays | - Autofluorescence of Anagliptin: The compound itself may be fluorescent at the excitation/emission wavelengths used. - Contamination: The cell culture or reagents may be contaminated with fluorescent compounds. | - Run a control well with Anagliptin in assay buffer without the fluorescent substrate to check for autofluorescence. - Use sterile techniques and high-purity reagents. |

| Inconsistent results between experiments | - Variability in cell health: The passage number, confluency, or overall health of the cells can affect their response. - Inconsistent incubation times: Variations in the duration of Anagliptin treatment can lead to different outcomes. - Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations. | - Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. - Use a timer to ensure consistent incubation periods. - Calibrate your pipettes regularly and use proper pipetting techniques. |

| Unexpected off-target effects | - High Anagliptin concentration: Very high concentrations may lead to non-specific effects. - Interaction with media components: Anagliptin may interact with components of the cell culture medium. | - Use the lowest effective concentration of Anagliptin as determined by your dose-response experiments. - Consider using a serum-free medium or a medium with a defined composition if interactions are suspected. |

Data Presentation

Table 1: Reported Effective Concentrations of Anagliptin in Various In Vitro Assays

| Cell Line | Assay Type | Effective Concentration Range | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability (CCK-8) | 1 - 100 µM | Attenuated H₂O₂ and glucolipotoxicity-induced cell death | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | NLRP3 Inflammasome Activation | 0.5 - 1 µM | Suppressed high glucose-induced NLRP3 inflammasome activation | [4] |

| Human Pulmonary Microvascular Endothelial Cells (HPMVECs) | Cell Viability (MTT) | 1 - 100 µM | No significant effect on cell viability | [2] |

| Human Pulmonary Microvascular Endothelial Cells (HPMVECs) | Inflammation, Apoptosis, Endothelial Dysfunction | 50 - 100 µM | Alleviated LPS-induced effects | [2] |

| bEnd.3 Brain Endothelial Cells | Cell Viability (MTT) | 5 - 10 µM | Ameliorated OGD/R-induced reduction in cell viability | [5] |

| Rat Smooth Muscle Cells (SMC) | Cell Proliferation | 0 - 100 µM | Attenuated s-DPP-4-induced proliferation | [1] |

| HepG2 Cells | SREBP Activity | 0.001 - 10 µM | Suppressed sterol regulatory element-binding protein activity | [1] |

Experimental Protocols

DPP-4 Inhibitory Activity Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of Anagliptin on DPP-4.

Materials:

-

Anagliptin

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

96-well black microplate

-

Plate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of Anagliptin in DMSO.

-

Perform serial dilutions of the Anagliptin stock solution in Assay Buffer to create a range of test concentrations.

-

In a 96-well plate, add a specific volume of each Anagliptin dilution. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control (Assay Buffer only).

-

Add a defined amount of recombinant human DPP-4 enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate for a set time (e.g., 30 minutes) at the same temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each Anagliptin concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of Anagliptin on cell viability.

Materials:

-

Anagliptin

-

Cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Plate reader capable of absorbance measurement (at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare various concentrations of Anagliptin in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of Anagliptin. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

-

Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Mandatory Visualization

Caption: Anagliptin's mechanism and downstream effects.

Caption: Workflow for DPP-4 inhibition assay.

Caption: Troubleshooting logic for in vitro assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anagliptin alleviates lipopolysaccharide-induced inflammation, apoptosis and endothelial dysfunction of lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of anagliptin on the stress induced accelerated senescence of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

Anagliptin Stability in Experimental Buffers: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of anagliptin in various experimental buffers. Understanding the stability profile of anagliptin is crucial for the development of robust analytical methods and stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: Under which conditions is anagliptin most unstable?

A1: Anagliptin shows significant degradation under alkaline and oxidative conditions.[1] Researchers should exercise caution when using basic buffers or in the presence of oxidizing agents.

Q2: What is a suitable buffer system for routine analysis of anagliptin?

A2: For routine HPLC analysis, a mobile phase consisting of an acetate buffer at pH 5.0 mixed with methanol and acetonitrile has been shown to be effective.[1] Another option includes a phosphate buffer at pH 4.0 mixed with methanol.[2]

Q3: Are there any known degradation products of anagliptin?

A3: Yes, several degradation products of anagliptin have been identified under various stress conditions, including hydrolysis and oxidation. These are often denoted as ANA-D1 through ANA-D8 in the literature.[3] For example, ANA-D4 is a major degradation product under basic conditions.[3]

Q4: How does temperature affect the stability of anagliptin?

A4: While specific quantitative data on thermal degradation in different buffers is limited in the provided results, forced degradation studies are typically conducted at elevated temperatures (e.g., 40°C) to accelerate degradation and assess stability.[4] It is generally advisable to store anagliptin solutions at controlled room temperature or refrigerated to minimize degradation.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Rapid degradation of anagliptin in solution. | The buffer pH may be too high (alkaline). | Prepare fresh solutions in a buffer with a pH around 4.0-5.0, such as an acetate or phosphate buffer.[1][2] |

| Inconsistent analytical results. | The presence of oxidizing agents in the reagents or solvent. | Use high-purity solvents and reagents. If oxidative degradation is suspected, consider de-gassing solvents or adding an antioxidant, if compatible with the analytical method. |

| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and ensure the analytical method can resolve them from the parent anagliptin peak.[5] |

| Poor peak shape in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A gradient elution with an acetate buffer (pH 5.0) and a mixture of methanol and acetonitrile has been shown to provide good peak shape.[1] |

Quantitative Data Summary

The following table summarizes the degradation of anagliptin under different stress conditions as reported in the literature.

| Stress Condition | Reagent/Buffer | Anagliptin Remaining (%) | Degradation (%) | Reference |

| Alkaline | 0.1 M NaOH | Not specified | Significant | [1] |

| Oxidative | 3% H₂O₂ | Not specified | Significant | [1] |

| Acidic | 0.1 M HCl | Not specified | Less than alkaline/oxidative | [1] |

| Photolytic | UV light | Not specified | Less than alkaline/oxidative | [1] |

| Thermal | Heat | Not specified | Less than alkaline/oxidative | [1] |

Note: The provided search results emphasize the occurrence of significant degradation under alkaline and oxidative conditions but do not consistently provide specific quantitative percentages of remaining anagliptin across different buffer systems.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a generalized procedure based on common practices for assessing drug stability.

-

Preparation of Anagliptin Stock Solution: Accurately weigh and dissolve anagliptin in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).[1]

-

Acid Degradation: Mix the anagliptin stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period.

-

Alkaline Degradation: Mix the anagliptin stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature for a defined period.

-

Oxidative Degradation: Mix the anagliptin stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at a specified temperature for a defined period.

-

Thermal Degradation: Store the anagliptin stock solution at an elevated temperature (e.g., 60°C) for a defined period.

-

Photolytic Degradation: Expose the anagliptin stock solution to UV light for a defined period.

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

-

Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)[1]

-

Mobile Phase A: 10 mM Acetate buffer (pH 5.0) / Methanol / Acetonitrile (90:5:5, v/v/v)[1]

-

Mobile Phase B: 10 mM Acetate buffer (pH 5.0) / Methanol / Acetonitrile (50:25:25, v/v/v)[1]

-

Gradient Program: A time-based gradient from Mobile Phase A to Mobile Phase B.[1]

-

Flow Rate: 1 mL/min[1]

-

Detection: UV at 247 nm[1]

-

Column Temperature: 40°C[1]

Visualizations

Caption: Workflow for Anagliptin Forced Degradation Study.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbpas.com [ijbpas.com]

- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC method for stability-indicating metformin and anagliptin estimation. [wisdomlib.org]

Technical Support Center: Anagliptin Sample Preparation and Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anagliptin. The information provided is intended to help minimize degradation during sample preparation and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for Anagliptin?

A1: Anagliptin is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. The main degradation pathways include:

-

Hydrolysis of the cyano group: This is also a major metabolic pathway, leading to the formation of a carboxylic acid metabolite (M1).[1][2][3][4]

-

Hydrolysis of the amide bond: This can occur at two positions, leading to the formation of different degradation products (ANA-D1 and ANA-D2).[2]

-

Oxidation: Anagliptin can be oxidized to form an N-oxide derivative (ANA-D8).[2]

Forced degradation studies have shown that Anagliptin is particularly sensitive to alkaline and oxidative conditions.[5]

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely due to the degradation of Anagliptin during sample preparation or storage. To troubleshoot this, consider the following:

-

pH of your sample and mobile phase: Anagliptin shows significant degradation in alkaline conditions.[5] Ensure your sample and mobile phase are at a suitable pH, ideally neutral or slightly acidic. One study suggests a mobile phase with a pH of 5.[5]

-

Oxidizing agents: Avoid exposure of your sample to oxidizing agents. Degradation has been observed in the presence of hydrogen peroxide.[5]

-

Temperature: While thermal degradation is less pronounced than alkaline or oxidative degradation, it is still a factor.[5] Store your samples at recommended temperatures (e.g., 2-8°C for short-term storage) and avoid prolonged exposure to high temperatures during sample preparation.

-

Photostability: While some studies have investigated photolytic degradation, significant degradation under these conditions is not always reported.[5] However, it is good practice to protect samples from light.

Q3: How can I prevent Anagliptin degradation during sample preparation?

A3: To minimize Anagliptin degradation, follow these recommendations:

-

pH Control: Maintain a neutral or slightly acidic pH environment for your samples and solutions. A buffer at pH 5 has been used successfully in HPLC methods.[5]

-

Solvent Selection: Use high-purity solvents (e.g., HPLC grade acetonitrile and water) for sample dissolution and mobile phase preparation.[6]

-

Temperature Control: Keep samples cool and perform extractions and other preparation steps on ice or at reduced temperatures where possible.

-

Minimize Exposure to Air and Light: Work efficiently to minimize the exposure of samples to atmospheric oxygen. Use amber vials or protect samples from light to prevent potential photolytic degradation.

-

Fresh Preparations: Prepare solutions and standards fresh daily to avoid the accumulation of degradation products over time.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | Degradation due to alkaline pH. | Buffer your sample and mobile phase to a neutral or slightly acidic pH (e.g., pH 5).[5] |

| Degradation due to oxidation. | Degas your mobile phase and sample solvents. Avoid sources of peroxides. | |

| Adsorption to container surfaces. | Use silanized glass or polypropylene vials. | |

| Appearance of New Peaks | Sample degradation. | Review the sample preparation procedure for potential exposure to high pH, oxidizing agents, or elevated temperatures. Prepare fresh samples under controlled conditions. |

| Contamination. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. | |

| Peak Tailing or Broadening | Poor column performance. | Ensure the column is properly conditioned. Check for column contamination or aging. |

| Inappropriate mobile phase pH. | Adjust the mobile phase pH to optimize peak shape. A pH of 5 has been shown to be effective.[5] |

Summary of Forced Degradation Studies

The following table summarizes the conditions and outcomes of forced degradation studies on Anagliptin.

| Stress Condition | Reagents and Conditions | Observed Degradation | Degradation Products Identified | Reference |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24h | Minor Degradation | ANA-D1, ANA-D2, ANA-D3, ANA-D4 | [2] |

| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2h | Significant Degradation | ANA-D1, ANA-D2, ANA-D3, ANA-D4 | [2][5] |

| Oxidative Degradation | 3% H₂O₂ at 80°C for 2h | Significant Degradation | ANA-D4, ANA-D8 | [2][5] |

| Thermal Degradation | 80°C for 48h | Minor Degradation | Not specified | [5] |

| Photolytic Degradation | UV light (254 nm) for 48h | Minor Degradation | Not specified | [5] |

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for HPLC Analysis

This protocol is a general guideline and may need to be optimized for your specific application.

-

Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Transfer 200 µL of plasma into a clean polypropylene tube.

-

Protein Precipitation: Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).

-

Vortexing and Centrifugation: Vortex the reconstituted sample for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Injection: Transfer the clear supernatant to an HPLC vial for analysis.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is based on a published stability-indicating assay and can be used as a starting point for method development.[5]

-

Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)

-

Mobile Phase A: Acetate buffer (10 mM, pH 5) / Methanol / Acetonitrile (90:5:5, v/v/v)

-

Mobile Phase B: Acetate buffer (10 mM, pH 5) / Methanol / Acetonitrile (50:25:25, v/v/v)

-

Gradient Program:

-

0-5 min: 100% A

-

5-15 min: Linearly ramp to 100% B

-

15-20 min: Hold at 100% B

-

20-22 min: Linearly ramp back to 100% A

-

22-30 min: Hold at 100% A (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 247 nm

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Visualizations

Caption: Major degradation pathways of Anagliptin under stress conditions.

Caption: General workflow for Anagliptin sample preparation from plasma.

References

- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]

- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacokinetics and metabolism of [14C]anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijariie.com [ijariie.com]

Anagliptin Dose-Response Curve Variability: A Technical Support Center

For researchers, scientists, and drug development professionals working with the dipeptidyl peptidase-4 (DPP-4) inhibitor anagliptin, achieving consistent and reproducible dose-response curves is critical for accurate assessment of its potency and mechanism of action. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My anagliptin IC50 value is inconsistent between experiments. What are the potential causes?

A1: Variability in IC50 values for anagliptin can stem from several factors. Ensure the following are tightly controlled:

-

Reagent Stability: Anagliptin, DPP-4 enzyme, and substrates can degrade. Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles and store them at the recommended temperatures, protected from light.

-

Assay Buffer Conditions: The pH and temperature of the assay buffer must be consistent. DPP-4 activity is sensitive to these parameters. Always allow the buffer to reach the specified assay temperature (e.g., 37°C) before starting the reaction.

-

Substrate Concentration: For competitive inhibitors like anagliptin, the IC50 value is dependent on the substrate concentration. It is recommended to use a substrate concentration at or near the Michaelis-Menten constant (Km) for the most sensitive detection of competitive inhibition.[1][2]

-

Enzyme Concentration: While less common for standard reversible inhibitors, if anagliptin exhibits tight-binding kinetics, the IC50 value may vary with the enzyme concentration.[3]

-

Solvent Concentration: Anagliptin is often dissolved in DMSO. Ensure the final concentration of DMSO is the same across all wells, including controls, as it can impact enzyme activity.[3]

Q2: The fluorescence/absorbance signal in my DPP-4 inhibition assay is weak or absent.

A2: A low or absent signal can be due to several issues:

-

Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorogenic or colorimetric substrate being used.[4]

-

Inactive Enzyme: The DPP-4 enzyme may have lost activity due to improper storage or handling. It's advisable to test the enzyme activity with a positive control (a known substrate) and without any inhibitor.

-

Substrate Degradation: The substrate may have degraded. Prepare fresh substrate solution for each experiment.

-

Incompatible Plate Type: For fluorescence-based assays, use black plates with clear bottoms to minimize background fluorescence and light scattering.

Q3: My dose-response curve is not sigmoidal (it's flat or has a very shallow slope). What should I do?

A3: A non-ideal curve shape often points to issues with the inhibitor concentration range or the assay conditions:

-

Inappropriate Concentration Range: The tested concentrations of anagliptin may be too high or too low. Perform a wide range-finding experiment to determine the concentrations that span from no inhibition to complete inhibition. A typical approach is a serial dilution, for instance, a 1-in-3 dilution series.[1]

-

Reaction Not at Initial Velocity: Enzyme inhibition assays should be measured during the initial, linear phase of the reaction. If the reaction proceeds for too long, substrate depletion or product inhibition can flatten the curve.[2][5] Run a time-course experiment without an inhibitor to determine the linear range.

-

Inhibitor Solubility: Anagliptin may be precipitating at higher concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, you may need to adjust the solvent or the maximum concentration tested.

Q4: I'm observing high variability between my replicate wells. How can I improve precision?

A4: High variability between replicates can obscure real effects. To improve precision:

-

Pipetting Technique: Ensure accurate and consistent pipetting. Use a repeating pipettor for adding reagents to minimize variations.[4] Before pipetting, equilibrate the tip by aspirating and dispensing the reagent a few times.[4]

-

Proper Mixing: Mix the contents of the wells thoroughly after adding each component, for example, by using a horizontal shaker.

-

Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.[6]

-

Consistent Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the reaction time after adding the substrate are consistent for all wells.

Data Presentation: Anagliptin Efficacy in Clinical Trials

Table 1: Anagliptin Monotherapy on HbA1c Reduction

| Anagliptin Daily Dose | Duration | Baseline HbA1c (%) | Mean HbA1c Reduction (%) |

| 200 mg (100 mg twice daily) | 12 weeks | ~7.14 | -0.50[7] |

| 400 mg (200 mg twice daily) | 12 weeks | ~7.14 | -0.51[7] |

| 200 mg | 12 weeks | Not specified | -0.75 ± 0.50[4][8] |

| 400 mg | 12 weeks | Not specified | -0.82 ± 0.46[4][8] |

Table 2: Anagliptin Effect on Plasma DPP-4 Activity in Humans

| Anagliptin Dose | Timepoint | Mean DPP-4 Inhibition (%) |

| 100 mg (twice daily) | 24 weeks (during meal tolerance test) | >75%[7] |

| 200 mg (twice daily) | 24 weeks (during meal tolerance test) | >90%[7] |

Experimental Protocols

General Protocol for DPP-4 Inhibition Assay

This protocol is a generalized procedure based on commercially available fluorescence-based DPP-4 inhibitor screening kits.[4][9][10] Researchers should always refer to the specific instructions provided with their assay kit.

-

Reagent Preparation:

-

Prepare the Assay Buffer as per the kit's instructions. Ensure it is at the correct temperature (e.g., 37°C) before use.

-

Reconstitute the DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer to the desired concentrations. Keep the enzyme on ice.

-

Prepare a stock solution of anagliptin in DMSO. From this, create a series of dilutions at, for example, 4 times the final desired concentration in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Controls:

-

100% Activity Wells (No Inhibitor): Add assay buffer, DPP-4 enzyme solution, and the same volume of DMSO (without anagliptin) as used in the inhibitor wells.

-

Background Wells (No Enzyme): Add assay buffer, substrate solution, and DMSO.

-

-

Inhibitor Wells: Add assay buffer, DPP-4 enzyme solution, and the anagliptin dilutions.

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission) kinetically over a period of time (e.g., 15-30 minutes).

-

-

Data Analysis:

-

For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

-

Subtract the average rate of the background wells from all other wells.

-

Calculate the percent inhibition for each anagliptin concentration: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)) * 100

-

Plot the percent inhibition against the logarithm of the anagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Caption: Anagliptin's mechanism of action via DPP-4 inhibition.

Caption: Workflow for an in vitro DPP-4 inhibition assay.

Caption: Troubleshooting decision tree for dose-response assays.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]